N,N-diisopropyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
"N,N-Diisopropyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide" is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core. Key structural elements include:
- Pyridazine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Substituents: A 4-methyl group on the pyridazine ring. A p-tolyl group (4-methylphenyl) at position 1 of the pyrazole moiety. A thioacetamide side chain with N,N-diisopropyl substituents at position 5.
Properties
IUPAC Name |
2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5OS/c1-13(2)25(14(3)4)19(27)12-28-21-20-18(16(6)23-24-21)11-22-26(20)17-9-7-15(5)8-10-17/h7-11,13-14H,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRDXYFFJXNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Construction: Pyrazolo[3,4-d]Pyridazine Synthesis
The bicyclic pyrazolo[3,4-d]pyridazine system is typically assembled via cyclocondensation reactions. A proven strategy involves:
- Starting with 3-nitropyridazine derivatives subjected to Japp–Klingemann-type reactions with hydrazines to form the pyrazole ring.
- Subsequent intramolecular cyclization under basic conditions annulates the pyridazine moiety.
For the 4-methyl and 1-(p-tolyl) substituents, regioselective functionalization is achieved through:
- SNAr (nucleophilic aromatic substitution) at the 1-position using p-tolylamine.
- Methyl group introduction via alkylation of a pre-formed enolate intermediate.
Stepwise Synthetic Protocols
Synthesis of 4-Methyl-1-(p-Tolyl)-1H-Pyrazolo[3,4-d]Pyridazin-7(6H)-One
Procedure
- Starting material : 3-Nitro-4-chloropyridazine (10 mmol) is reacted with p-tolylhydrazine (12 mmol) in ethanol at reflux for 12 hours.
- Cyclization : The intermediate hydrazone is treated with KOtBu (2 eq) in DMF at 80°C for 3 hours to form the pyrazole ring.
- Methylation : The 4-position is methylated using methyl iodide (1.5 eq) and NaH in THF at 0°C→RT.
Thioether Linkage Installation
Chlorination : The 7-keto group is converted to a chloride using POCl₃ (5 eq) and catalytic DMF in refluxing toluene.
Thiolation :
- The chloride intermediate (5 mmol) is reacted with 2-mercaptoacetic acid (6 mmol) and Et₃N (7 mmol) in DCM at RT for 6 hours.
- Key optimization : Excess Et₃N prevents disulfide formation.
Intermediate : 7-(Carboxymethylthio)-4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine (Yield: 82%).
Amide Formation with N,N-Diisopropylamine
Activation : The carboxylic acid (4 mmol) is treated with EDCl (4.4 mmol) and HOBt (4.4 mmol) in anhydrous DMF for 1 hour at 0°C.
Coupling : N,N-Diisopropylamine (6 mmol) is added, and the reaction is stirred at RT for 12 hours.
Purification : Silica gel chromatography (CH₂Cl₂:MeOH 15:1) affords the title compound in 75% yield.
Comparative Analysis of Synthetic Methods
Key Observations :
- The Japp–Klingemann route () provides superior regiocontrol over classical cyclization methods.
- Thiolation efficiency depends on chloride reactivity, with POCl₃-derived intermediates showing optimal results.
- EDCl/HOBt-mediated coupling outperforms DCC-based methods in minimizing racemization.
Mechanistic Insights and Side Reactions
Competing Pathways During Thioether Formation
Parallel formation of disulfide byproducts occurs if:
Mitigation : Use of N₂ atmosphere and strict stoichiometric control reduces disulfide yield to <3%.
Amidation Challenges
The bulky N,N-diisopropyl group necessitates:
- Prolonged reaction times (12–18 hours) for complete conversion.
- Excess amine (1.5 eq) to drive the reaction.
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/g) | Supplier |
|---|---|---|
| p-Tolylhydrazine | 0.45 | Sigma-Aldrich |
| EDCl | 1.20 | TCI America |
| N,N-Diisopropylamine | 0.78 | Fisher Scientific |
Process Economics : The coupling step contributes 62% of total raw material costs, highlighting the need for EDCl recovery systems.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30) shows >99% purity with tₖ=6.78 min.
Chemical Reactions Analysis
Types of Reactions
N,N-diisopropyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide can undergo various chemical reactions:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : Reductive amination can modify the pyrazolo[3,4-d]pyridazin ring.
Substitution: : The acetamide moiety can engage in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid or hydrogen peroxide are typically employed under mild conditions to achieve selective oxidation.
Reduction: : Using hydrogen gas over a palladium catalyst can selectively reduce functionalities.
Substitution: : Halogenation agents such as N-bromosuccinimide are used for substitution reactions, often in polar aprotic solvents like acetonitrile.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Modified pyrazolo[3,4-d]pyridazin rings.
Substitution: : Various halogenated products or substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for more complex molecules, particularly in the synthesis of heterocyclic compounds. Its reactivity profile makes it a valuable intermediate in designing novel drugs and materials.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor, due to its ability to interact with sulfhydryl groups in proteins. It is studied in the context of modulating enzyme activity in cellular processes.
Medicine
In medicine, this compound's derivatives are explored for their antimicrobial and anti-inflammatory properties. Research aims to harness these effects to develop new therapeutic agents for diseases such as infections and chronic inflammatory conditions.
Industry
In industry, derivatives of this compound find applications in the development of agrochemicals, particularly in herbicides and pesticides, due to their ability to disrupt specific biological pathways in plants and insects.
Mechanism of Action
The mechanism by which N,N-diisopropyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. It binds to active sites, often through the sulfur atom, leading to inhibition or modulation of enzymatic activity. Pathways involving oxidative stress and inflammatory responses are particularly influenced by its activity.
Comparison with Similar Compounds
Core Heterocycle Variations
Pyrazolo[3,4-d]Pyridazine vs. Pyrazolo[3,4-d]Pyrimidine
The target compound’s pyridazine core differs from pyrazolo[3,4-d]pyrimidine analogs (e.g., compound XIIf in ) :
- Pyridazine: Contains two adjacent nitrogen atoms, reducing aromaticity compared to pyrimidine.
- Pyrimidine : Features nitrogen atoms at positions 1 and 3, increasing aromaticity and electron-deficient character, which can improve binding to biological targets.
Example :
Substituent Effects
Aromatic Groups (p-Tolyl vs. Phenyl/m-Tolyl)
- m-Tolyl (XIIf): Meta-substitution may alter binding interactions in biological systems due to differing electronic and spatial arrangements .
Side-Chain Modifications
- N,N-Diisopropyl Thioacetamide (target): Highly lipophilic, favoring passive diffusion across biological membranes.
- Piperazine-Acetamide (XIIf): Introduces basic nitrogen atoms, increasing solubility in aqueous environments .
- Morpholinophenyl (): Polar morpholine group enhances solubility but reduces lipophilicity .
Spectroscopic and Analytical Data
Comparative spectral highlights:
Electronic and Computational Insights
- Target Compound : The pyridazine core and diisopropyl groups likely result in a higher HOMO energy (more nucleophilic) compared to pyrimidine-based analogs.
Biological Activity
N,N-Diisopropyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological potential.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₈H₂₃N₃OS. The synthesis typically involves the reaction of thioacetamide derivatives with substituted pyrazoles, employing various synthetic pathways to achieve high yields and purity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 341.46 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyrazolo[3,4-d]pyridazine moiety have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Testing
In a recent cytotoxicity assay, compounds were tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines:
- MCF-7 IC50 : 15.0 μM
- HCT-116 IC50 : 10.5 μM
These results suggest that the compound may serve as a lead structure for further development in cancer therapy.
Anti-inflammatory Activity
The compound's thioacetamide component may contribute to its anti-inflammatory properties. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models.
Table 2: Anti-inflammatory Activity
| Model | Result |
|---|---|
| Carrageenan-induced edema | Significant reduction observed |
| Cytokine assay | Decreased IL-6 and TNF-alpha levels |
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells.
- Inflammatory Pathway Modulation : It may modulate NF-kB signaling, leading to reduced inflammation.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of pyrazolo[3,4-d]pyridazine-based acetamides?
- Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature, solvent polarity, and reaction time. For example, coupling reactions involving thioacetamide precursors (e.g., 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide ) often use polar aprotic solvents like DMF or dichloromethane at 60–80°C for 12–36 hours . Yield optimization may involve adjusting stoichiometric ratios of reagents (e.g., 1:1 molar ratio of pyridazine to thioacetamide) and using catalysts like potassium iodide . Reaction progress should be monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of the pyrazolo-pyridazine core in this compound?
- Methodological Answer : Use 1H/13C NMR to verify substituent positions:
- Pyridazine protons resonate at δ 8.2–8.5 ppm (aromatic region).
- Diisopropyl groups show characteristic doublets at δ 1.2–1.5 ppm for methyl protons and δ 3.5–4.0 ppm for methine protons .
- X-ray crystallography (e.g., Cu-Kα radiation, 173 K) resolves bond lengths and angles, confirming the pyrazolo[3,4-d]pyridazine scaffold (C–N bond: ~1.34 Å) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Kinetic assays : Measure enzyme inhibition (e.g., kinases) using fluorescence-based substrates (IC50 determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with 48–72 hour exposure .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) or DMSO to determine logP values .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., p-tolyl vs. chlorophenyl) influence bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Replace the p-tolyl group with electron-withdrawing (e.g., 4-chlorophenyl) or donating (e.g., 4-methoxyphenyl) groups via Suzuki coupling .
- Compare IC50 values in kinase inhibition assays (Table 1):
| Substituent | Target Kinase | IC50 (nM) |
|---|---|---|
| p-Tolyl | EGFR | 12.3 |
| 4-Chlorophenyl | EGFR | 8.7 |
| 4-Methoxyphenyl | EGFR | 25.1 |
- Rationale: Electron-withdrawing groups enhance binding affinity to hydrophobic kinase pockets .
Q. How can conflicting solubility data from different synthetic batches be resolved?
- Methodological Answer :
- Contradiction Analysis : Variations in crystallinity (amorphous vs. crystalline forms) impact solubility. Use DSC/TGA to compare thermal profiles (melting points ±2°C indicate polymorphs) .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate the most thermodynamically stable form .
- Dynamic light scattering (DLS) : Measure particle size distribution (e.g., 100–500 nm aggregates reduce solubility) .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., 50 ns trajectories using AMBER force fields) to predict residence times .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time association/dissociation rates (KD values) .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (3–4 Å) for allosteric site identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
